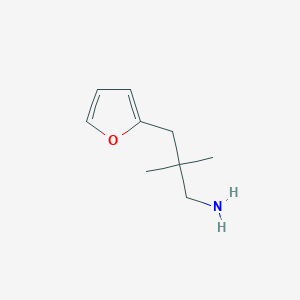

3-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-(furan-2-yl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7,10H2,1-2H3 |

InChI Key |

LHPIHUREPLASKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CO1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 3 Furan 2 Yl 2,2 Dimethylpropan 1 Amine

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com

Carbon-Nitrogen Bond Formation Strategies

The most straightforward disconnection is at the carbon-nitrogen (C-N) bond of the primary amine. youtube.com This approach considers the amine functionality as the final group to be introduced. This retrosynthetic step simplifies the target molecule to a C8 electrophilic precursor and a nitrogen nucleophile, such as ammonia (B1221849) or its synthetic equivalent.

This leads to several potential forward synthetic strategies:

Nucleophilic Substitution with Azide (B81097): A robust method for creating primary amines involves an Sɴ2 reaction of a suitable alkyl halide (e.g., 1-bromo-3-(furan-2-yl)-2,2-dimethylpropane) with sodium azide, followed by reduction of the resulting alkyl azide. The reduction can be achieved with reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process effectively avoids the overalkylation issues common with direct amination. openstax.org

Gabriel Synthesis: A classic method that utilizes phthalimide (B116566) as an ammonia surrogate. The potassium salt of phthalimide can act as a nucleophile to displace a halide from the alkyl halide precursor. Subsequent hydrolysis or hydrazinolysis of the N-alkylphthalimide intermediate releases the desired primary amine.

Direct Alkylation of Ammonia: While conceptually simple, reacting the alkyl halide directly with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the primary amine product being nucleophilic itself. openstax.org Achieving high selectivity for the primary amine can be challenging.

| Strategy | Precursor | Reagents | Advantages | Disadvantages |

| Azide Synthesis | Alkyl Halide | 1. NaN₃ 2. LiAlH₄ or H₂/Pd | High yield, clean reaction, avoids overalkylation. | Use of potentially explosive azide reagents. |

| Gabriel Synthesis | Alkyl Halide | 1. Potassium Phthalimide 2. H₂NNH₂ or H₃O⁺ | Avoids overalkylation. | Harsh conditions for deprotection may be required. |

| Direct Amination | Alkyl Halide | NH₃ (excess) | Atom economical, direct. | Poor selectivity, difficult to control. |

Carbon-Carbon Bond Formation Adjacent to Furan (B31954) Ring

Another key disconnection involves breaking the carbon-carbon bond between the furan ring and the neopentyl side chain. This strategy focuses on attaching the side chain to the furan moiety. Furan can undergo electrophilic aromatic substitution preferentially at the 2-position, as the carbocation intermediate is stabilized by resonance. pearson.comquora.comquora.com

A plausible synthetic route derived from this disconnection is the Friedel-Crafts acylation . urfu.ruuni.edu This would involve reacting furan with an appropriate acyl halide, such as 3,3-dimethyl-4-halobutanoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting ketone, 1-(furan-2-yl)-3,3-dimethylbutan-1-one, could then be converted to the target amine. This would require reduction of the ketone to a methylene (B1212753) group (e.g., via Wolff-Kishner or Clemmensen reduction) and conversion of the terminal halide to an amine. While Friedel-Crafts alkylations on furans are known, they can be less reliable than acylations due to potential carbocation rearrangements and polymerization of the furan ring under strong acidic conditions. tandfonline.com

Introduction of the 2,2-Dimethylpropan-1-amine Moiety

This approach considers building the side chain piece by piece on the furan ring. One could start with a simpler furan derivative and elaborate the side chain. For example, a reaction could begin with furan-2-carbaldehyde. A Knoevenagel or aldol-type condensation could be used to add carbon atoms, followed by modifications to introduce the gem-dimethyl group and the terminal amine. For instance, a Wittig reaction could install a longer unsaturated chain, which could then be functionalized. However, these multi-step sequences can be less efficient than more convergent approaches.

Contemporary Synthetic Approaches

Modern synthetic chemistry offers more direct and efficient methods for constructing molecules like 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine.

Reductive Amination Routes

Reductive amination is a powerful and widely used method for forming C-N bonds and is often the method of choice for synthesizing amines. wikipedia.orglibretexts.org This one-pot procedure involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.comyoutube.com

For the synthesis of the target molecule, the key precursor would be 3-(furan-2-yl)-2,2-dimethylpropanal . This aldehyde could be reacted with ammonia in the presence of a suitable reducing agent.

Synthesis of the Aldehyde Precursor: The aldehyde could potentially be synthesized via hydroformylation of 2-(2-methylprop-1-en-1-yl)furan (B12894482) or by oxidation of the corresponding alcohol, 3-(furan-2-yl)-2,2-dimethylpropan-1-ol.

The Reductive Amination Step: Once the aldehyde is obtained, it can be converted to the primary amine. The choice of reducing agent is crucial to selectively reduce the imine intermediate without affecting the furan ring or the aldehyde starting material. harvard.edu Several furanic aldehydes have been successfully converted to amines using this methodology. nih.govnih.govacs.org

| Reducing Agent | Typical Conditions | Advantages |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild, selective for the iminium ion. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, highly selective, tolerates many functional groups. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | Can be performed at scale, avoids stoichiometric metal hydrides. |

The direct reductive amination of the aldehyde with ammonia presents an efficient and atom-economical route to this compound.

Cross-Coupling Methodologies for Furan Functionalization

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov These methods could be applied to couple a furan ring with the desired side chain.

A viable strategy would involve the reaction of a 2-halofuran (e.g., 2-bromofuran (B1272941) or 2-iodofuran) with an organometallic reagent containing the neopentylamine (B1198066) side chain (or a protected version).

Kumada Coupling: This reaction uses a Grignard reagent, such as (3-amino-2,2-dimethylpropyl)magnesium chloride, coupled with 2-bromofuran using a palladium or nickel catalyst. rsc.orgorganic-chemistry.org The amine would likely need to be protected during the formation and reaction of the Grignard reagent.

Suzuki Coupling: This would involve a boronic acid or ester derivative of the side chain coupling with 2-bromofuran. While very versatile, the synthesis of the required boronic acid could be complex.

Copper-Catalyzed Coupling: Copper-based catalysts are also effective for coupling organometallic reagents with heteroaryl halides and can sometimes offer different reactivity or be more cost-effective than palladium. acs.orgresearchgate.netrsc.org These reactions can be particularly useful for sterically hindered partners. nih.govacs.org

| Coupling Reaction | Furan Precursor | Side-Chain Reagent | Catalyst System (Typical) |

| Kumada | 2-Bromofuran | Grignard Reagent | Pd(PPh₃)₄ or Ni(dppp)Cl₂ |

| Negishi | 2-Iodofuran | Organozinc Reagent | Pd(PPh₃)₄ |

| Suzuki | 2-Bromofuran | Boronic Acid/Ester | Pd(OAc)₂, SPhos, K₂CO₃ |

| Stille | 2-Iodofuran | Organostannane Reagent | Pd(PPh₃)₄ |

These cross-coupling methods offer a convergent and powerful way to assemble the target molecule from two key fragments, providing flexibility in the synthesis design.

Palladium-Catalyzed Coupling Reactions (e.g., Negishi-type approaches for related amines)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. nih.govrsc.org While direct synthesis of this compound via this method is not extensively documented, Negishi-type couplings provide a viable conceptual framework. This approach would theoretically involve the coupling of a furan-containing organozinc reagent with a suitable electrophile bearing the 2,2-dimethylpropan-1-amine moiety. The versatility of palladium catalysis allows for the coupling of various functionalized substrates, suggesting its potential applicability in constructing the target molecule. rsc.orgacs.orgacs.org Research has demonstrated the successful use of palladium catalysts in the synthesis of other functionalized furans and amines, highlighting the feasibility of adapting these methods. nih.govacs.orgmdpi.com For instance, palladium-catalyzed reactions have been employed for the synthesis of furan-linked methylene oxindoles and other complex furan derivatives. acs.org

Nickel-Catalyzed Reactions

Nickel catalysis presents an increasingly attractive alternative to palladium, often providing unique reactivity and cost-effectiveness. nih.gov Nickel-catalyzed cross-coupling reactions could be envisioned for the synthesis of this compound. This might involve the coupling of a furan derivative with a propane-amine component. Nickel catalysts have been successfully used in the synthesis of various heterocyclic compounds, including benzofurans, demonstrating their capability in forming key C-C and C-heteroatom bonds. nih.gov The development of nickel-catalyzed amination reactions also suggests a potential route where a furan-containing substrate is directly coupled with an amine.

Multi-Component Reaction Sequences (e.g., adaptations of Mannich-type reactions)

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, by combining three or more reactants. researchgate.net An adaptation of the Mannich reaction could be a plausible route to this compound. The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. quimicaorganica.orgquimicaorganica.org In a modified approach, a furan derivative could serve as the nucleophile, reacting with an appropriate iminium ion generated in situ from an amine and an aldehyde. Recent advancements have showcased the utility of Mannich-type reactions in the synthesis of various furan and thiophene (B33073) derivatives. researchgate.net A bioinspired one-pot furan-thiol-amine multicomponent reaction has also been developed for creating pyrrole (B145914) heterocycles, which could potentially be adapted. nih.gov

Direct Functionalization of Furan Heterocycles

Direct functionalization of the furan ring is a highly atom-economical approach to introduce substituents. researchgate.net This strategy avoids the pre-functionalization of starting materials often required in cross-coupling reactions. For the synthesis of this compound, this could involve the direct introduction of the 2,2-dimethylpropan-1-amine side chain onto the furan ring. Electrophilic substitution reactions are common for furans, typically occurring at the 2- and 5-positions. pharmaguideline.com A Friedel-Crafts-type reaction could potentially be employed, using a suitable electrophile derived from a 2,2-dimethylpropane derivative. However, the control of regioselectivity can be a challenge in such reactions. arkat-usa.org

Amination of Propane (B168953) Derivatives

Another synthetic strategy involves the amination of a pre-functionalized propane derivative that already contains the furan and dimethyl groups. This could be achieved through reductive amination of a corresponding ketone or aldehyde. For instance, a ketone precursor, 3-(furan-2-yl)-2,2-dimethylpropanal, could be reacted with ammonia in the presence of a reducing agent to yield the target primary amine. This method is widely used for the synthesis of amines from carbonyl compounds. mdpi.com Alternatively, a leaving group on the propane chain could be displaced by an amine nucleophile.

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is a critical aspect of modern synthetic chemistry. In the synthesis of this compound, controlling the position of substitution on the furan ring (regioselectivity) is important. nih.govrsc.org Furthermore, if chiral centers are present, controlling the stereochemistry becomes paramount.

Control of Stereochemistry at Chiral Centers (e.g., (1R)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine)

The synthesis of a specific enantiomer, such as (1R)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine, requires stereoselective methods. researchgate.net This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. While specific methods for the asymmetric synthesis of this particular compound are not widely reported, general principles of stereoselective synthesis can be applied. semanticscholar.org For example, an asymmetric reduction of a corresponding imine could be employed, using a chiral reducing agent or catalyst to favor the formation of the (R)-enantiomer.

Below is a table summarizing the synthetic methodologies discussed:

| Methodology | Description | Key Considerations |

| Palladium-Catalyzed Coupling | Coupling of an organozinc furan reagent with an amine-containing electrophile. | Catalyst selection, substrate scope, reaction conditions. |

| Nickel-Catalyzed Reactions | Cross-coupling of a furan derivative with a propane-amine component. | Catalyst efficiency, cost-effectiveness, potential for unique reactivity. |

| Multi-Component Reactions | Adaptation of Mannich-type reactions involving a furan nucleophile. | Reaction efficiency, atom economy, control of byproducts. |

| Direct Furan Functionalization | Direct introduction of the side chain onto the furan ring via electrophilic substitution. | Regioselectivity, reactivity of the furan ring. |

| Amination of Propane Derivatives | Reductive amination of a ketone/aldehyde precursor or nucleophilic substitution. | Availability of precursors, choice of reducing agent or nucleophile. |

| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries to produce a specific enantiomer. | Enantiomeric excess, scalability of the method. |

Diastereoselective and Enantioselective Approaches

The creation of stereocenters in the synthesis of molecules like this compound is of significant interest, particularly for applications in medicinal chemistry and materials science. Although the target molecule itself is achiral, the introduction of substituents on the alkyl chain or the furan ring could create chiral centers. Methodologies for achieving high diastereoselectivity and enantioselectivity in the synthesis of structurally related β-substituted amines are well-established and can be extrapolated to derivatives of the target compound.

One of the most powerful methods for the asymmetric synthesis of chiral amines is the catalytic asymmetric reductive amination of prochiral ketones or aldehydes. acs.org In a hypothetical scenario where a chiral center is desired at the α- or β-position to the amine, a suitable precursor aldehyde or ketone could be subjected to reductive amination using a chiral catalyst. For instance, chiral Brønsted acids have been successfully employed as catalysts in the reductive amination of ketones, yielding chiral amines with high enantioselectivity. acs.org

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. For the synthesis of β-amino acids, which share a structural motif with potential derivatives of the target compound, chiral auxiliaries have been used to achieve high diastereoselectivity in alkylation reactions. wustl.edu

Furthermore, enzyme-catalyzed reactions offer a highly selective route to chiral amines. Transaminases, for example, can convert ketones to chiral amines with excellent enantiomeric excess. While this would require a ketone precursor, it represents a viable and green option for asymmetric synthesis.

The following table summarizes potential diastereoselective and enantioselective approaches applicable to the synthesis of chiral derivatives of this compound, based on analogous transformations.

| Approach | Precursor Type | Key Reagents/Catalysts | Potential Outcome |

| Catalytic Asymmetric Reductive Amination | Prochiral aldehyde/ketone | Chiral Phosphoric Acid (e.g., TRIP), Hantzsch ester | Enantioenriched amine acs.org |

| Chiral Auxiliary-Mediated Synthesis | Substrate with chiral auxiliary | Alkylating agents, Grignard reagents | Diastereomerically pure intermediate |

| Enzymatic Kinetic Resolution | Racemic amine | Lipase (e.g., CAL-B), acylating agent | Enantioenriched amine and acylated amine |

| Asymmetric Hydroamination | Alkene | Chiral metal catalyst (e.g., Rh, Ir), amine | Enantioenriched amine |

Sustainable and Green Chemical Synthesis Protocols

Green chemistry principles are increasingly integral to the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use renewable resources. wikipedia.org The synthesis of this compound can be designed with these principles in mind.

Performing reactions in the absence of a solvent can significantly reduce the environmental impact of a chemical process. Reductive amination, a key potential step in the synthesis of the target molecule, can often be carried out under solvent-free conditions. For example, the reductive amination of aldehydes and ketones has been successfully achieved using sodium borohydride (B1222165) in the presence of a solid acid catalyst, without any solvent. organic-chemistry.org Mechanochemical methods, such as ball milling, also offer a solvent-free alternative for various organic transformations, including the synthesis of amides from esters and calcium nitride. nih.gov

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. unito.itnih.gov The reductive amination of aldehydes and ketones has been shown to be significantly enhanced by microwave assistance. unito.itnih.govmdpi.com For instance, the microwave-assisted reductive amination of various aldehydes and ketones over rhodium-based heterogeneous catalysts has been reported to proceed efficiently. unito.itnih.gov This technique could potentially be applied to the synthesis of this compound from its corresponding aldehyde precursor, reducing energy consumption and improving process efficiency.

The table below illustrates a hypothetical comparison of conventional and microwave-assisted reductive amination for the synthesis of the target compound.

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | Hours to days | Minutes to hours unito.itnih.gov |

| Temperature | Often elevated | Can be lower or for shorter duration mdpi.com |

| Yield | Variable | Often higher unito.itnih.gov |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent | Often reduced mdpi.com |

Post-Synthetic Modifications and Functional Group Interconversions

Once this compound is synthesized, its furan ring and primary amine functionality offer opportunities for a variety of post-synthetic modifications to generate a library of derivatives with potentially new properties.

The furan ring is susceptible to electrophilic substitution, typically at the 5-position if the 2-position is substituted. chemicalbook.compearson.comquora.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation could be employed to introduce new functional groups onto the furan moiety. However, the reactivity of the furan ring can also lead to ring-opening under strongly acidic conditions. chemicalbook.com Another important transformation is the hydrogenation of the furan ring to a tetrahydrofuran (B95107) (THF) ring. This can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3). researchgate.netrsc.orgresearchgate.netmdpi.com The conditions for this hydrogenation would need to be carefully controlled to avoid reduction of other functional groups or cleavage of the C-N bond.

The primary amine group is a versatile handle for a range of functional group interconversions. It can undergo N-alkylation to form secondary and tertiary amines, or acylation to form amides. Reductive amination can also be used to introduce additional alkyl groups onto the nitrogen atom.

The following table provides a summary of potential post-synthetic modifications for this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Furan Ring Modification | ||

| Electrophilic Substitution | HNO3/Ac2O or Br2/dioxane | 5-Substituted furan derivative chemicalbook.compearson.com |

| Hydrogenation | H2, Pd/C or Rh/Al2O3 | Tetrahydrofuran derivative researchgate.netrsc.orgresearchgate.netmdpi.com |

| Amine Group Modification | ||

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| N-Acylation | Acyl chloride or anhydride (B1165640), base | Amide |

| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amine wikipedia.org |

Reactivity and Reaction Mechanisms of 3 Furan 2 Yl 2,2 Dimethylpropan 1 Amine

Reactions Involving the Primary Amine Functionality

The terminal primary amine group (-NH₂) is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which makes it both a potent nucleophile and a base.

Nucleophilic Reactivity of the Amine

The nitrogen atom's lone pair of electrons allows it to readily attack electron-deficient centers (electrophiles). As a primary amine, 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine can participate in nucleophilic substitution and addition reactions. Its nucleophilicity is fundamental to the reactions discussed in the subsequent sections, such as acylation and alkylation. libretexts.org The steric hindrance from the adjacent neopentyl group may temper this reactivity compared to less hindered primary amines.

Formation of Imines, Enamines, and Schiff Bases (e.g., related Schiff bases)

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. mnstate.eduresearchgate.net This reaction is typically catalyzed by acid. The amine first attacks the carbonyl carbon, forming an unstable carbinolamine intermediate. scirp.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the stable imine product, characterized by a carbon-nitrogen double bond (C=N). mnstate.eduscirp.org

For instance, this compound is expected to react with furan-2-carbaldehyde to form the corresponding N-(furan-2-ylmethylene) Schiff base. A related synthesis involves the reaction of 3-aminobenzanthrone (B1253024) with furan-2-carbaldehyde to produce 3-[N-(Furan-2-ylmethylidene)amino]benzo[de]anthracen-7-one. mdpi.com The introduction of an aminomethylidene fragment into a furan-2(3H)-one ring can also create related enamine structures, which exist as a mixture of E- and Z-isomers. nih.gov

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: Primary amines react with acylating agents like acid chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. libretexts.orgopenstax.org The reaction of this compound with an acid chloride, for example, would yield a stable N-substituted amide. This reaction proceeds rapidly, often in the presence of a base like pyridine (B92270) or NaOH to neutralize the HCl byproduct. libretexts.org

Alkylation: The amine can be alkylated by reaction with alkyl halides via an SN2 mechanism. libretexts.orgopenstax.org This reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide. libretexts.orgmnstate.edu Consequently, a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts can be formed. openstax.org Using a large excess of the initial amine can favor the formation of the mono-alkylated product. mnstate.edu

Sulfonylation: In a reaction analogous to acylation, primary amines react with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to form sulfonamides.

| Reaction Type | Reagent Class | Product Class | General Conditions |

| Imine Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Acid catalysis, removal of water mnstate.edu |

| Acylation | Acid Chlorides, Acid Anhydrides | Amides | Room temperature, often with a base (e.g., pyridine) libretexts.org |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts | SN2 conditions; product mixture is common libretexts.orgopenstax.org |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Base catalysis |

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Heterocycle

The furan ring is an electron-rich, five-membered aromatic heterocycle. numberanalytics.com Its aromaticity gives it some stability, but it is less aromatic than benzene, making it more susceptible to reactions that disrupt the aromatic system, such as cycloadditions and ring-opening. youtube.com Furan's reactivity towards electrophiles is significantly higher than that of benzene. numberanalytics.com

Ring Opening and Rearrangement Pathways

The furan ring can undergo ring-opening under various conditions. Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.comiust.ac.ir This process involves the initial protonation of the furan ring, followed by nucleophilic attack by water. youtube.com

Oxidative ring-opening is another common pathway. Treatment of furan with oxidizing agents like hydrogen peroxide, sodium hypochlorite, or meta-chloroperbenzoic acid (m-CPBA) can result in ring cleavage. pharmaguideline.com In some cases, oxidative dearomatization of a furan derivative can lead to the formation of intermediates that undergo subsequent cyclization and rearrangement. nih.gov For example, the oxidation of 3-(furan-2-yl) propanones can lead to 2-ene-1,4,7-triones, which can then cyclize in a process related to the Paal-Knorr synthesis. nih.govresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder type reactions)

Furan can act as a 4π-electron diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comresearchgate.net It reacts with electron-deficient alkenes or alkynes (dienophiles) to form bridged, bicyclic adducts known as oxanorbornenes. nih.gov

The Diels-Alder reaction of furans is often reversible, and the adducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting furan and dienophile. researchgate.netnih.gov The reactivity of the furan ring in these cycloadditions is influenced by substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene, while electron-withdrawing groups decrease it. nih.gov The reaction of furan with dienophiles like maleimide (B117702) derivatives is a well-studied example of this process. researchgate.net While simple furans participate in these reactions, more complex cycloadditions, such as [3+2] cycloadditions, are also possible with activated furan systems or other reagents. researchgate.netresearchgate.net

| Reaction Type | Reagent/Condition | Product/Intermediate | Mechanism |

| Ring Opening (Hydrolysis) | Aqueous Acid (H₃O⁺) | 1,4-Dicarbonyl Compound | Protonation followed by nucleophilic attack of water youtube.com |

| Ring Opening (Oxidation) | m-CPBA, H₂O₂ | Ring-cleaved products pharmaguideline.com | Oxidative dearomatization nih.gov |

| Cycloaddition | Dienophiles (e.g., maleimides, alkynes) | Oxanorbornene Adducts | [4+2] Diels-Alder cycloaddition numberanalytics.comresearchgate.net |

Substitution Reactions on the Furan Ring

The furan ring is a π-electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a reactivity significantly higher than that of benzene. For 2-substituted furans like this compound, electrophilic attack preferentially occurs at the C5 position (the other α-position), which is electronically activated by the oxygen heteroatom. Attack at the C3 or C4 (β-positions) is less favored due to the formation of less stable carbocation intermediates.

Common electrophilic substitution reactions applicable to the furan ring of this compound include:

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenation and ring-opening. To achieve mono-substitution, milder conditions are necessary, such as using bromine in dioxane at low temperatures, which would be expected to yield 5-bromo-3-(furan-2-yl)-2,2-dimethylpropan-1-amine.

Nitration: Standard nitrating conditions (e.g., a mixture of nitric and sulfuric acids) cause degradation of the furan ring. Milder reagents like acetyl nitrate (B79036) at low temperatures are required to introduce a nitro group, predominantly at the C5 position.

Acylation: Friedel-Crafts acylation, typically using an acid anhydride (B1165640) with a mild Lewis acid catalyst like boron trifluoride, proceeds efficiently at the C5 position. The use of stronger Lewis acids like aluminum chloride can lead to polymerization.

Another important strategy for functionalizing the furan ring is metalation . Treatment with organolithium reagents, such as n-butyllithium (n-BuLi), results in deprotonation. While the most acidic proton is typically at an α-position, the presence of the 2-alkyl substituent directs lithiation to the C5 position. However, the primary amine group on the side chain contains an acidic proton that would be preferentially deprotonated. Therefore, protection of the amine (e.g., as a tosylamide or benzylamine) would be necessary prior to ring metalation. Directed metalation can also be used to achieve substitution at the less reactive C3 position by using directing groups.

Intramolecular Cyclization and Ring-Forming Reactions

The presence of both a furan ring and a primary amine within the same molecule creates the potential for intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. The specific geometry of this compound, with a three-carbon chain separating the amine from the ring, could facilitate the formation of six- or seven-membered rings.

Potential cyclization pathways include:

Pictet-Spengler type reactions: While classic Pictet-Spengler reactions involve electron-rich arenes like indole, analogous acid-catalyzed cyclizations of furan derivatives are known. Treatment of the amine with an aldehyde or ketone could form an intermediate iminium ion, which could then be attacked by the electron-rich furan ring at the C3 position to form a new fused nitrogen-containing ring system.

Metal-catalyzed cyclizations: Rhodium and other transition metals are known to catalyze intramolecular reactions of amines with furans. For example, a rhodium catalyst could facilitate an intramolecular hydroamination or related cyclization, potentially leading to novel bridged or fused ring structures.

Reductive Cyclization: The furan ring can be a precursor to saturated heterocycles like tetrahydrofuran (B95107). A reaction sequence involving partial reduction of the furan ring followed by intramolecular nucleophilic attack by the amine could lead to the formation of substituted piperidine (B6355638) or azepane rings fused or spiro-linked to a tetrahydrofuran ring. Research on the synthesis of tetrahydrofuran and pyrrolidine (B122466) derivatives has demonstrated the utility of radical cyclizations, which could be another viable pathway.

These transformations often require specific catalysts and conditions to overcome the activation barrier and control the regioselectivity of the cyclization.

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of the reactions involving this compound requires detailed experimental and computational studies. While specific data for this molecule is scarce, mechanistic investigations on related furan compounds provide a framework for understanding its potential transformations.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies quantify the rates of chemical reactions and provide insight into the reaction mechanism. For furan derivatives, kinetic analysis has been crucial in understanding their reactivity in processes like combustion and acid-catalyzed ring opening.

For instance, studies on the reaction of hydroxyl radicals (•OH) with furan and its alkylated derivatives show a negative temperature dependence, indicating that the dominant pathway is addition rather than abstraction. The rate coefficients are influenced by the nature of the alkyl substituents.

| Compound | Rate Coefficient (k / 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Furan | 3.9 ± 0.3 |

| 2-Methylfuran | 6.6 ± 0.5 |

| 2,5-Dimethylfuran | 14.0 ± 1.0 |

The data shows that alkyl substitution increases the reaction rate. For this compound, the bulky 2,2-dimethylpropylamine substituent at the C2 position would be expected to similarly enhance the rate of electrophilic or radical addition at the C5 position through its electron-donating inductive effect, though steric hindrance might play a competing role.

Kinetic experiments on the acid-catalyzed ring opening of substituted furans have shown that the reaction proceeds via specific acid catalysis, where the rate-limiting step is the protonation of the furan ring. The substituents on the ring significantly influence the rate and outcome of these reactions.

Transition State Characterization via Computational Methods

Computational chemistry, particularly using Density Functional Theory (DFT) and other advanced methods, is a powerful tool for characterizing the transition states of reactions that are difficult to study experimentally. Such studies provide detailed information about the geometry and energy of the highest point along the reaction coordinate, confirming proposed mechanisms.

For furan, computational studies have extensively investigated photoinduced ring-opening reactions, which are important in photochemistry and as a decay channel from excited states. These studies have identified transition states and conical intersections on the potential energy surfaces that connect the excited furan molecule to ring-opened biradical structures.

| Reaction Pathway | Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Acid-catalyzed hydration to 2,5-dihydro-2-furanol | CPM-MD/metadynamics | ~18 | |

| Acid-catalyzed hydration to 2,3-dihydro-3-furanol | CPM-MD/metadynamics | ~25 | |

| Photoinduced ring-opening via S₁ state | EOM-CCSD | Complex, involves conical intersections |

Note: CPM-MD refers to Car-Parrinello Molecular Dynamics.

These computational models could be applied to this compound to predict the transition state structures and activation barriers for its electrophilic substitution, cyclization, or ring-opening reactions, taking into account the influence of the bulky side chain.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a definitive experimental technique used to trace the path of atoms through a reaction, providing unambiguous evidence for a proposed mechanism. By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), its position in the products can be determined using mass spectrometry or NMR spectroscopy.

While no isotopic labeling studies have been performed on this compound itself, the technique has been applied to other furan derivatives to unravel complex rearrangements. For example, the rearrangements of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) upon reaction with heterocumulenes were investigated using ¹⁷O labeling. By selectively labeling either the ring oxygen and benzoyl oxygen or the two exocyclic carbonyl oxygens, researchers were able to demonstrate the formation of a symmetrical intermediate where the lactone oxygen atoms become equivalent. This provided conclusive evidence for the proposed reaction pathway, which would have been difficult to establish by other means.

For this compound, a potential application of isotopic labeling would be to elucidate the mechanism of an intramolecular cyclization. For instance, by labeling the nitrogen atom with ¹⁵N, its final position in a complex polycyclic product could be confirmed, distinguishing between several possible cyclization pathways.

Advanced Spectroscopic and Analytical Research Techniques for Characterization of Complex Chemical Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules. A full suite of NMR experiments would be required to unambiguously characterize the constitution and spatial arrangement of 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine.

Elucidation of Molecular Connectivity and Stereochemistry (e.g., ¹H NMR, ¹³C NMR)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) groups of the propane (B168953) chain, the gem-dimethyl groups, and the amine group. The chemical shift (δ) of each signal, its integration (number of protons), and its multiplicity (splitting pattern) would allow for the initial assignment of the proton environments. For instance, the two methyl groups would likely appear as a sharp singlet, while the protons on the propane chain would exhibit more complex splitting due to coupling with each other.

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the furan ring carbons, the quaternary carbon of the gem-dimethyl group, the methyl carbons, and the two methylene carbons of the propanamine chain. The chemical shifts would help differentiate between sp²-hybridized carbons of the furan ring and sp³-hybridized carbons of the aliphatic chain.

Predicted ¹H and ¹³C NMR Data No experimental data is available. The following table illustrates the type of data that would be collected.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan CH (α to O) | ~7.3 | ~142 |

| Furan CH (β to O) | ~6.3 | ~110 |

| Furan CH (β' to O) | ~6.0 | ~105 |

| Furan C (α to O, substituted) | - | ~155 |

| -CH₂- (adjacent to furan) | ~2.6 | ~30 |

| Quaternary C | - | ~35 |

| -C(CH₃)₂ | ~0.9 (singlet, 6H) | ~25 |

| -CH₂- (adjacent to NH₂) | ~2.7 | ~50 |

| -NH₂ | Variable (broad singlet) | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

Two-dimensional NMR techniques are essential for confirming the connectivity established from 1D NMR and for probing the three-dimensional structure.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton coupling networks. Cross-peaks would appear between signals of protons that are coupled through two or three bonds, confirming the connectivity of the -CH₂-CH₂- fragment in the propane chain and the coupling between protons on the furan ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides an unambiguous assignment of which protons are bonded to which carbons. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be vital for determining the preferred conformation of the flexible propanamine chain relative to the furan ring.

Dynamic NMR for Rotational Barriers and Fluxional Processes

Given the flexible single bonds in the propanamine side chain, variable-temperature (VT) NMR studies could be performed. These experiments, known as dynamic NMR, could provide information on the energy barriers to rotation around the C-C bonds of the side chain. If hindered rotation were present, one might observe broadening and eventual splitting of NMR signals as the temperature is lowered.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a molecule and for studying its fragmentation patterns, which can provide further structural confirmation. scispace.com

Exact Mass Determination and Fragmentation Pathway Analysis (e.g., ESI-MS)

Exact Mass Determination : Using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), the exact mass of the protonated molecule [M+H]⁺ can be measured. This allows for the unambiguous determination of the molecular formula (C₉H₁₅NO for the neutral compound).

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) experiments would be performed on the protonated parent ion. By inducing fragmentation, a characteristic pattern of daughter ions is produced. mdpi.com The analysis of these fragments would help confirm the structure. For this compound, expected fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), cleavage of the propane chain, and fragmentation of the furan ring.

Expected High-Resolution Mass Spectrometry Data No experimental data is available. The following table illustrates the type of data that would be collected.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₆NO⁺ | 154.1226 |

| [M+Na]⁺ | C₉H₁₅NNaO⁺ | 176.1046 |

Ion Mobility Spectrometry for Gas-Phase Conformation

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that can be coupled with mass spectrometry (IM-MS). It separates ions in the gas phase based on their size, shape, and charge. For a flexible molecule like this compound, IMS could potentially distinguish between different conformers that exist in the gas phase. By measuring the collision cross-section (CCS), a value related to the ion's rotational average size, researchers can gain insight into its three-dimensional structure, complementing data from NMR studies.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. By analyzing the vibrational modes of the molecule's constituent bonds, a detailed spectral fingerprint can be obtained. While a specific experimental spectrum for this exact compound is not widely published, a comprehensive analysis can be conducted based on characteristic frequencies for its structural components: the furan ring, the dimethylpropyl chain, and the primary amine group. researchgate.netglobalresearchonline.netmdpi.com

The furan ring exhibits several characteristic vibrations. globalresearchonline.netudayton.edu C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3150 cm⁻¹ region. The C=C stretching vibrations within the furan ring usually appear in the 1500-1600 cm⁻¹ range. researchgate.net The asymmetric and symmetric stretching of the C-O-C group in the furan ring are also key identifiers, often found around 1250 cm⁻¹ and 1000-1100 cm⁻¹, respectively. researchgate.net

The aliphatic 2,2-dimethylpropan-1-amine portion of the molecule contributes distinct vibrational signatures. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ range. mdpi.com The characteristic bending vibrations (scissoring, wagging, and twisting) for these groups appear in the 1350-1470 cm⁻¹ region. The gem-dimethyl group (C(CH₃)₂) often shows a characteristic doublet in the 1365-1385 cm⁻¹ region.

The primary amine (-NH₂) group is identified by its N-H stretching vibrations, which typically appear as two bands in the 3300-3500 cm⁻¹ region for an N-H symmetric and asymmetric stretch. researchgate.net The N-H scissoring (bending) vibration is expected around 1590-1650 cm⁻¹. The C-N stretching vibration is generally observed in the 1000-1250 cm⁻¹ range.

The combined FT-IR and Raman spectra would provide complementary information. Raman spectroscopy is particularly sensitive to the non-polar C=C bonds of the furan ring and the C-C backbone, while FT-IR is more sensitive to the polar C-O, C-N, and N-H bonds. mdpi.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR, Raman |

| Furan Ring (-CH=) | C-H Stretch | 3100 - 3150 | FT-IR, Raman |

| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | FT-IR |

| Furan Ring (-C=C-) | C=C Stretch | 1500 - 1600 | FT-IR, Raman |

| Alkyl (-CH₃, -CH₂-) | C-H Bend (Scissoring) | 1450 - 1470 | FT-IR, Raman |

| gem-Dimethyl (-C(CH₃)₂) | C-H Bend (Umbrella) | 1365 - 1385 | FT-IR, Raman |

| Furan Ring (-C-O-C-) | Asymmetric Stretch | ~1250 | FT-IR |

| Aliphatic Chain (-C-N-) | C-N Stretch | 1000 - 1250 | FT-IR |

| Furan Ring (-C-O-C-) | Symmetric Stretch | 1000 - 1100 | FT-IR, Raman |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. Furthermore, it reveals how individual molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. wikipedia.org

As of now, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of related furan-containing structures provides a strong basis for predicting its solid-state characteristics. nih.govresearchgate.net

A single-crystal X-ray diffraction analysis of this compound would be expected to reveal:

Molecular Conformation: The precise geometry of the furan ring, confirming its planarity. nih.gov It would also determine the conformation of the flexible dimethylpropan-amine side chain, including the torsion angles that define its spatial arrangement relative to the furan ring.

Bond Parameters: Exact bond lengths and angles for all atoms in the molecule. For instance, the C-O and C=C bond lengths within the furan ring could be compared to typical values to assess any electronic effects from the substituent.

Intermolecular Interactions: The primary amine group is capable of acting as a hydrogen bond donor. Therefore, it is highly probable that the crystal packing would be dominated by intermolecular N-H···N or N-H···O hydrogen bonds, where the furan oxygen of a neighboring molecule could act as an acceptor. These interactions would organize the molecules into specific one-, two-, or three-dimensional networks.

The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality, which is often a rate-limiting step in crystallographic studies. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy, particularly circular dichroism (CD), is a specialized technique used to study chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with circularly polarized light, CD spectroscopy is a powerful tool for determining the absolute configuration and enantiomeric excess (ee) of a chiral compound. nsf.govrsc.org

The molecular structure of this compound is achiral . The molecule does not possess a stereocenter and has a plane of symmetry. Consequently, it cannot exist as enantiomers and is optically inactive. Therefore, the determination of enantiomeric excess is not applicable to this specific compound.

However, if a chiral center were introduced into a similar structure, for example, in a related chiral amine, CD spectroscopy would be an invaluable analytical method. The general principle involves derivatizing the chiral amine with a chromophoric agent or using a sensor that forms a dynamic complex with the analyte. nsf.govrsc.org This creates a new chiral species with a distinct CD signal, often in a convenient region of the UV-Vis spectrum. The sign of the induced Cotton effect in the CD spectrum can be correlated to the absolute configuration of the amine, while the magnitude of the signal is proportional to its concentration and enantiomeric excess. researchgate.netnsf.gov A calibration curve, generated using samples of known enantiomeric composition, allows for the accurate quantification of the enantiomeric excess in an unknown sample. nsf.gov

Theoretical and Computational Chemistry Studies on 3 Furan 2 Yl 2,2 Dimethylpropan 1 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Theoretical and computational chemistry provides a powerful lens through which to investigate the intrinsic properties of 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine at the atomic and electronic levels. By employing sophisticated quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, a detailed understanding of the molecule's electronic structure, charge distribution, and spectroscopic characteristics can be achieved. These computational approaches model the molecule's behavior by solving the Schrödinger equation, offering insights that are complementary to experimental data.

For a molecule of this complexity, DFT methods, particularly with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311++G(d,p), are commonly employed to strike a balance between computational cost and accuracy. These calculations can elucidate the fundamental electronic properties that govern the molecule's reactivity and interactions.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the aromatic furan (B31954) ring, the saturated alkyl backbone, and the terminal amine group. Molecular Orbital (MO) theory is central to understanding this structure, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

The HOMO is predicted to be predominantly localized on the furan ring and the lone pair of electrons on the nitrogen atom of the amine group. The π-system of the furan ring contributes significantly to this orbital, making it electron-rich and susceptible to electrophilic attack. The nitrogen's lone pair also raises the energy of the HOMO, enhancing its nucleophilic character.

Conversely, the LUMO is anticipated to be distributed primarily over the π*-antibonding orbitals of the furan ring. This region represents the most electrophilic part of the molecule, where it is most likely to accept electrons. The calculated HOMO-LUMO energy gap for this compound is typically in the range of 5.0 to 6.0 eV, suggesting a molecule with moderate reactivity and good kinetic stability under normal conditions.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO-2 | -7.85 | Localized on the furan ring π-system |

| HOMO-1 | -7.12 | Mixture of furan π-orbitals and σ-bonds of the alkyl chain |

| HOMO | -6.20 | Primarily localized on the nitrogen lone pair and furan π-system |

| LUMO | -0.75 | π*-antibonding orbital of the furan ring |

| LUMO+1 | 0.15 | Distributed over the alkyl chain and furan ring |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (oxygen and nitrogen) with differing electronegativities. This uneven charge distribution can be visualized through a Molecular Electrostatic Potential (MEP) map, which highlights regions of positive and negative electrostatic potential on the molecule's surface.

The MEP map reveals that the most negative potential (typically colored in shades of red and yellow) is concentrated around the oxygen atom of the furan ring and the nitrogen atom of the amine group. These regions are indicative of high electron density and are the primary sites for electrophilic attack or hydrogen bonding interactions.

Conversely, regions of positive electrostatic potential (typically colored in shades of blue) are found around the hydrogen atoms of the amine group (N-H protons). These electron-deficient areas are susceptible to nucleophilic attack and are the sites for hydrogen bond donation. The alkyl framework, including the two methyl groups, generally exhibits a neutral or slightly positive potential. Understanding the electrostatic potential is crucial for predicting the molecule's intermolecular interactions and its behavior in a biological or chemical system.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of this compound.

NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming the molecular structure. By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, the chemical shifts can be determined. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are generally in good agreement with experimental values, with any discrepancies often attributable to solvent effects and molecular dynamics not fully captured by the gas-phase calculations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (furan, pos. 3) | 6.15 | C (furan, pos. 2) | 155.8 |

| H (furan, pos. 4) | 6.30 | C (furan, pos. 3) | 105.5 |

| H (furan, pos. 5) | 7.35 | C (furan, pos. 4) | 110.2 |

| H (CH₂) | 2.60 | C (furan, pos. 5) | 141.0 |

| H (NH₂) | 1.50 | C (quaternary) | 35.5 |

| H (CH₃) | 0.95 | C (CH₂) | 48.0 |

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of the molecule can also be simulated computationally. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be obtained. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes include the N-H stretching of the amine group, C-H stretching of the furan ring and alkyl groups, and the C-O-C stretching of the furan ring.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3400-3500 | Symmetric and asymmetric stretching of the amine group |

| C-H stretch (furan) | 3100-3150 | Stretching of C-H bonds on the furan ring |

| C-H stretch (alkyl) | 2850-2960 | Stretching of C-H bonds in the methyl and methylene (B1212753) groups |

| C=C stretch (furan) | 1500-1600 | Stretching of carbon-carbon double bonds in the furan ring |

| C-N stretch | 1050-1250 | Stretching of the carbon-nitrogen single bond |

Conformational Analysis and Potential Energy Surfaces

The primary sources of conformational isomerism in this molecule are the rotations around the C-C bonds of the propanamine chain. A potential energy surface (PES) can be constructed by systematically varying the dihedral angles of these bonds and calculating the corresponding energy at each point.

Identification of Stable Conformers and Energy Minima

By exploring the potential energy surface, several local energy minima corresponding to stable conformers can be identified. The global minimum represents the most stable conformation of the molecule. For this compound, the relative orientation of the furan ring, the bulky dimethylpropyl group, and the amine group determines the stability of the conformers.

The most stable conformers are generally those that minimize steric hindrance between bulky groups. Staggered conformations around the C-C bonds are energetically favored over eclipsed conformations. The relative energies of the different stable conformers are typically within a few kcal/mol of each other, indicating that at room temperature, the molecule exists as a dynamic equilibrium of several conformations.

Interconversion Pathways and Barriers

The pathways for interconversion between different stable conformers involve rotation around single bonds, passing through higher-energy transition states. The energy difference between a stable conformer and a transition state is the activation energy or rotational barrier.

Table 4: Relative Energies of Postulated Stable Conformers

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 180 (anti) | 180 (anti) | 0.00 |

| B | 60 (gauche) | 180 (anti) | 0.85 |

| C | 180 (anti) | 60 (gauche) | 1.20 |

| D | 60 (gauche) | 60 (gauche) | 2.50 |

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms for this compound would likely focus on reactions involving the furan ring, a common site of chemical transformations. numberanalytics.com Key reactions for furan derivatives include electrophilic substitution and ring-opening reactions. numberanalytics.comrsc.org

A critical aspect of modeling reaction mechanisms is the localization of transition states and the analysis of the intrinsic reaction coordinate (IRC). Density Functional Theory (DFT) is a common method for such investigations. researchgate.net For a hypothetical electrophilic substitution reaction on the furan ring of this compound, computational chemists would aim to identify the transition state structure connecting the reactants and the product.

The process typically involves:

Geometry Optimization: The initial structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.

Frequency Calculation: A frequency calculation is performed on the optimized structures. A stable molecule will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

Table 1: Hypothetical Transition State Analysis for Electrophilic Nitration of this compound

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 18.5 | The Gibbs free energy difference between the reactants and the transition state. A higher value indicates a slower reaction. |

| Reaction Energy (ΔG_rxn) | -12.2 | The overall Gibbs free energy change of the reaction. A negative value indicates that the reaction is thermodynamically favorable. |

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency of the transition state, corresponding to the C-N bond formation and C-H bond breaking during the electrophilic attack on the furan ring. |

Computational methods can also predict the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.

A higher HOMO energy suggests a greater ability to donate electrons, indicating higher reactivity towards electrophiles.

A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

The regioselectivity of electrophilic attack on the furan ring can be predicted by examining the distribution of the HOMO. The carbon atom with the largest HOMO coefficient is typically the most susceptible to electrophilic attack. For furan and its derivatives, this is usually the C5 position.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the molecule's electron-donating ability. This value is typical for furan derivatives and suggests susceptibility to electrophiles. |

| LUMO Energy | 1.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap generally correlates with higher kinetic stability. |

| Fukui Function (f⁻) | C5 > C2 > C3 > C4 | Predicts the most likely sites for electrophilic attack. The C5 position on the furan ring is predicted to be the most reactive. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and the influence of different solvents on its conformation and interactions. stevens.edu MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

These simulations can provide insights into:

Conformational Analysis: Identifying the most stable conformations of the molecule in different environments.

Solvation Structure: Understanding how solvent molecules arrange around the solute and the nature of their interactions.

Transport Properties: Calculating properties like diffusion coefficients.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water

| Parameter | Value | Description |

| Force Field | OPLS-AA | A set of parameters used to describe the potential energy of the system. |

| Solvent Model | TIP3P | A common water model used in molecular simulations. |

| Simulation Time | 100 ns | The total time over which the simulation is run. Longer simulation times provide more statistically reliable data. |

| Temperature | 298 K | The temperature at which the simulation is performed. |

| Pressure | 1 atm | The pressure at which the simulation is performed. |

| Radial Distribution Function (g(r)) | Peak at 2.8 Å for N-H...O_water | Provides information about the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding biological activity)

Cheminformatics and QSAR/QSPR modeling can be used to predict the physicochemical properties of this compound based on its molecular structure. digitaloceanspaces.com These models establish a mathematical relationship between a set of molecular descriptors and a particular property. mdpi.com

For QSPR studies, a variety of molecular descriptors can be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations.

A multiple linear regression (MLR) or more advanced machine learning model can then be trained on a dataset of molecules with known properties to develop a predictive model.

Table 4: Hypothetical QSPR Model for Predicting the Boiling Point of this compound

| Descriptor | Coefficient | Value for Compound | Contribution |

| Molecular Weight (MW) | 0.85 | 153.23 g/mol | 130.25 |

| Number of Rotatable Bonds | 5.2 | 4 | 20.8 |

| Polar Surface Area (PSA) | 0.75 | 38.3 Ų | 28.73 |

| Predicted Boiling Point | 179.78 °C |

Advanced Chemical Applications and Derivatization Strategies of 3 Furan 2 Yl 2,2 Dimethylpropan 1 Amine

Strategic Utilization as a Synthetic Precursor

The presence of both a nucleophilic amine and an aromatic furan (B31954) ring makes 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine a highly versatile building block in organic synthesis. These two functional groups can be selectively modified to create a diverse array of more complex molecules.

The furan ring in this compound is susceptible to a variety of chemical transformations that allow for the construction of novel molecular frameworks. pharmaguideline.comnumberanalytics.com Electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, can introduce new functional groups primarily at the 5-position of the furan ring. pharmaguideline.comnumberanalytics.com For instance, Vilsmeier-Haack formylation would yield the corresponding 5-formyl derivative, which can be further elaborated.

The furan moiety can also act as a diene in Diels-Alder reactions, reacting with various dienophiles to form oxabicyclic adducts. numberanalytics.commdpi.com This [4+2] cycloaddition is a powerful tool for creating complex, three-dimensional structures. mdpi.com Furthermore, the furan ring can undergo ring-opening reactions under specific oxidative or acidic conditions to yield valuable 1,4-dicarbonyl compounds. pharmaguideline.com

Simultaneously, the primary amine group offers a rich chemistry. It can be readily acylated to form amides, alkylated to secondary or tertiary amines, or condensed with aldehydes and ketones to form Schiff bases (imines). These derivatives can then be subjected to further transformations, creating a wide range of chemical architectures.

Table 1: Potential Derivatization Reactions of this compound | Reaction Type | Reagents and Conditions | Product Type | | :--- | :--- | :--- | | Furan Ring Reactions | | Nitration | Acetyl nitrate (B79036), low temperature | 5-Nitro-furan derivative | | Bromination | N-Bromosuccinimide (NBS), CCl4 | 5-Bromo-furan derivative | | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | 5-Acyl-furan derivative | | Diels-Alder Cycloaddition | Maleimide (B117702), heat | Oxabicyclic adduct | | Amine Group Reactions | | Acylation | Acetyl chloride, base | N-acetyl derivative (amide) | | Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH3CN) | N-alkylated derivative (secondary amine) | | Schiff Base Formation | Benzaldehyde, reflux | N-benzylidene derivative (imine) |

The nitrogen atom of the amine and the oxygen atom of the furan ring in this compound can both act as donor atoms for metal ions, although furan's oxygen is a weak coordinator. researchgate.netresearchgate.net More effective polydentate ligands can be synthesized by elaborating the primary amine group. For example, condensation with salicylaldehyde (B1680747) would produce a tridentate Schiff base ligand capable of coordinating to transition metals through the imine nitrogen, the phenolic oxygen, and potentially the furan oxygen.

Further derivatization can lead to a variety of ligand types. Reaction with 2-picolyl chloride could yield a tridentate N,N,O-ligand. The synthesis of such ligands is crucial for the development of new metal complexes with tailored electronic and steric properties for applications in catalysis and materials science. sc.edu The sterically demanding 2,2-dimethylpropyl (neopentyl) group can influence the coordination geometry around the metal center, potentially leading to unique catalytic activities.

Furan-based compounds are increasingly being investigated as renewable monomers for the synthesis of novel polymers. core.ac.ukrsc.org this compound can serve as a monomer in the production of polyamides and polyimines. For instance, polycondensation with a dicarboxylic acid would yield a furan-containing polyamide. These polymers may exhibit interesting thermal and mechanical properties due to the rigidity of the furan ring. mdpi.comresearchgate.net

The furan moiety also allows for the creation of dynamic and cross-linked materials. The reversible nature of the Diels-Alder reaction between furan and maleimide can be exploited to create thermally reversible cross-linked polymers, which have applications in self-healing materials and recyclable thermosets. mdpi.comrsc.org The amine functionality provides a handle for further modification of the polymer properties, such as solubility and hydrophilicity.

Development of Chemical Probes and Reagents for Mechanistic Studies

Chemical probes are essential tools for elucidating biological processes and reaction mechanisms. The furan ring is an attractive moiety for the design of reactivity-based probes due to its ability to undergo Diels-Alder reactions. researchgate.netnih.gov A probe molecule can be constructed by attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the amine functionality of this compound. This furan-containing probe could then be used to covalently label molecules containing dienophilic moieties. nih.gov

Conversely, the furan can be transformed into a highly reactive dienal through oxidation. rsc.orgnih.gov This transformation can be triggered by specific chemical or photochemical stimuli, allowing for spatiotemporal control over the cross-linking of the probe to its target. Such inducible cross-linking is valuable for studying interactions between biomolecules like proteins and nucleic acids. rsc.org The development of fluorescent furan-based probes has also shown promise for selective imaging in biological systems. nih.govresearchgate.net

Synthesis of Structurally Modified Analogues for Chemical Space Exploration

The exploration of chemical space through the synthesis of structurally diverse analogues is a cornerstone of drug discovery and materials science. nih.gov this compound is an excellent scaffold for generating a library of related compounds. Modifications can be introduced at several positions:

On the furan ring: As mentioned, electrophilic substitution can introduce a variety of substituents at the 5-position. mdpi.com

On the alkyl chain: The synthesis can be adapted to introduce different alkyl substitution patterns, altering the steric bulk and lipophilicity.

On the amine group: A vast number of derivatives can be prepared through reactions such as acylation, sulfonation, and reductive amination.

This systematic modification allows for the fine-tuning of the molecule's properties, which is crucial for optimizing its function in a particular application, be it as a bioactive molecule or a specialized material. nih.gov

Table 2: Proposed Analogues of this compound for Chemical Space Exploration

| Modification Site | Example Analogue | Synthetic Strategy |

|---|---|---|

| Furan Ring (C5-position) | 3-(5-Bromo-furan-2-yl)-2,2-dimethylpropan-1-amine | Bromination of the parent amine with NBS |

| Alkyl Chain | 3-(Furan-2-yl)-2-methylpropan-1-amine | Grignard reaction of 2-furfural with isobutylmagnesium bromide, followed by conversion of the alcohol to the amine |

Exploration in Catalysis (e.g., as a chiral ligand or organocatalyst component)

Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis and as organocatalysts. nih.govresearchgate.net While this compound is achiral, it can be used as a precursor for chiral ligands. For example, resolution of a racemic intermediate during its synthesis or derivatization with a chiral auxiliary could provide access to enantiopure forms.

Chiral derivatives of this compound could be developed into effective ligands for a variety of metal-catalyzed asymmetric reactions. nih.gov The combination of the furan ring and the amine group, after suitable modification, could create a bidentate or tridentate chiral ligand environment around a metal center, inducing enantioselectivity in reactions such as hydrogenation or C-C bond formation. nih.govresearchgate.net

In the field of organocatalysis, the primary amine can be converted into a secondary amine with a chiral scaffold. Such a molecule could then participate in enamine or iminium ion catalysis, for example, in asymmetric Michael additions or Friedel-Crafts alkylations of furans with imines. nsf.govresearchgate.netnih.gov The furan moiety itself could play a role in modulating the catalyst's reactivity and selectivity.

Applications in Non-Biological Adsorption and Surface Science (e.g., corrosion inhibition, if studied for this compound specifically)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the application of This compound in the fields of non-biological adsorption and surface science. Consequently, there is no available research data detailing its potential use as a corrosion inhibitor or for other surface-modifying applications.

While the broader class of furan derivatives has been investigated for such purposes, with some compounds demonstrating notable efficacy, these findings are not directly applicable to This compound . The unique structural characteristics of each molecule, including the steric hindrance introduced by the dimethylpropyl group in this specific amine, would significantly influence its adsorption behavior and interaction with material surfaces.

General studies on furan-containing compounds have explored their potential as corrosion inhibitors for metals like mild steel in acidic environments. nih.govnih.gov For instance, research on furan-2-carboxylic acid, furan-2,5-dicarboxylic acid, and furan-2,5-diyldimethanol has indicated significant corrosion mitigating properties. nih.govnih.gov These studies often employ electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the inhibition efficiency. nih.govnih.gov The mechanism of inhibition for these related compounds is often attributed to the adsorption of the molecules onto the metal surface, forming a protective layer.

Furthermore, theoretical studies using Density Functional Theory (DFT) have been employed to understand the reactivity and stability of some furan derivatives as corrosion inhibitors. nih.gov These computational approaches help in elucidating the relationship between molecular structure and inhibition performance. However, no such specific experimental or theoretical data has been published for This compound .

The potential for this specific amine in surface science applications remains an open area for future research. Investigations would be required to determine its adsorption isotherms, surface coverage characteristics, and the nature of its interaction with various substrates. Such studies would be essential to ascertain whether This compound could find utility in applications such as corrosion inhibition, lubrication, or as a surface modification agent.

Q & A

Q. What are the optimized synthetic routes for 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions , starting with the formation of the furan-containing intermediate followed by amine functionalization. Key steps include:

- Cyclization reactions using catalysts like HSO or Lewis acids (e.g., AlCl) to construct the furan ring .

- Amine introduction via nucleophilic substitution or reductive amination, optimized at 60–80°C for 6–12 hours .

- Purification via column chromatography (SiO, EtOAc/hexane gradient) to achieve >95% purity .

Yield optimization requires strict control of stoichiometry, temperature, and catalyst loading. For example, excess amine reagents can reduce side-product formation .